molecular formula C7H4ClF4NO B6222848 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine CAS No. 110860-86-1

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Cat. No. B6222848
CAS RN: 110860-86-1
M. Wt: 229.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (2C5FEP) is a heterocyclic compound that has been used in various scientific research applications. This compound is capable of forming strong hydrogen bonds and has been found to be highly stable in aqueous solutions. It is also a chiral compound which makes it useful in the study of stereoselective reactions. The synthesis of 2C5FEP is relatively simple and can be done in a laboratory setting.

Scientific Research Applications

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has been used in a variety of scientific research applications. It has been used in the study of enantioselective catalysis and in the synthesis of chiral compounds. It has also been used in the study of the mechanism of action of enzymes. In addition, 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has been used in the study of the structure and reactivity of organometallic complexes.

Mechanism of Action

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is capable of forming strong hydrogen bonds with other molecules due to its highly electronegative fluorine atoms. The hydrogen bonds formed by 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine are strong enough to be used in the study of enzyme mechanisms. The compound is also capable of forming chiral complexes with other molecules, which makes it useful in the study of stereoselective reactions.
Biochemical and Physiological Effects
2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has been found to be non-toxic and non-mutagenic in laboratory studies. It has also been found to be non-irritating to the skin and eyes. The compound has been used in the study of enzyme mechanisms, but it has not been found to have any direct biochemical or physiological effects on living organisms.

Advantages and Limitations for Lab Experiments

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and it is highly stable in aqueous solutions. In addition, it is a chiral compound which makes it useful in the study of stereoselective reactions. However, 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has some limitations for laboratory experiments. It has a low solubility in organic solvents, which can make it difficult to dissolve and use in experiments. In addition, the compound is not very reactive, which can limit its use in certain types of reactions.

Future Directions

There are several potential future directions for research involving 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine. One potential area of research is the development of new synthetic methods for the compound. Another potential area of research is the study of its effects on enzymes and other proteins. Additionally, research could be done on the use of 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine in the synthesis of chiral compounds and in the study of stereoselective reactions. Finally, research could be done on the use of 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine in the study of organometallic complexes and their reactivity.

Synthesis Methods

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine can be synthesized via a simple two-step reaction. The first step involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst. This reaction produces 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine as a white solid. The second step involves the purification of the compound by recrystallization. The recrystallization can be done using either water or an organic solvent such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyridine", "1,1,2,2-tetrafluoroethanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-chloropyridine to a reaction flask", "Add 1,1,2,2-tetrafluoroethanol to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

110860-86-1

Product Name

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Molecular Formula

C7H4ClF4NO

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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